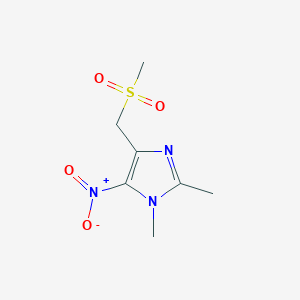

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole

Description

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a methylsulfonylmethyl substituent at the 4-position and nitro/methyl groups at the 5- and 1,2-positions, respectively. The methylsulfonyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C7H11N3O4S |

|---|---|

Molecular Weight |

233.25 g/mol |

IUPAC Name |

1,2-dimethyl-4-(methylsulfonylmethyl)-5-nitroimidazole |

InChI |

InChI=1S/C7H11N3O4S/c1-5-8-6(4-15(3,13)14)7(9(5)2)10(11)12/h4H2,1-3H3 |

InChI Key |

ZYQZMXYVMXPJBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Chloromethylation

Chloromethylation of 1,2-dimethyl-5-nitro-1H-imidazole can be achieved using hydroxymethyl intermediates. A method adapted from omeprazole synthesis involves treating a hydroxymethyl derivative with thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds at 0–40°C, yielding the chloromethyl intermediate:

$$

\text{1,2-dimethyl-4-(hydroxymethyl)-5-nitro-1H-imidazole} + \text{SOCl}2 \rightarrow \text{1,2-dimethyl-4-(chloromethyl)-5-nitro-1H-imidazole} + \text{HCl} + \text{SO}2 $$

.

Sulfonation

The chloromethyl intermediate is then converted to the methylsulfonylmethyl group. Methanesulfonyl chloride, synthesized via chlorination of chloromethyl methyl sulfide in aqueous hydrochloric acid, serves as the sulfonating agent. Reaction conditions include:

- Solvent : Carbon tetrachloride or dichloromethane to facilitate phase separation.

- Temperature : -10°C to 10°C to minimize hydrolysis byproducts.

- Stoichiometry : A 1:1 molar ratio of chloromethyl compound to methanesulfonyl chloride ensures complete conversion.

The sulfonation step yields:

$$

\text{1,2-dimethyl-4-(chloromethyl)-5-nitro-1H-imidazole} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{1,2-dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole} + \text{HCl} $$

.

Purification and Characterization

Crude products are purified via:

- Extraction : Ethyl acetate/water partitioning removes inorganic salts.

- Column chromatography : Silica gel with ethyl acetate/hexane (9:1) resolves regioisomers.

- Recrystallization : Dichloromethane-ethyl acetate mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

- Regioselectivity : Competing alkylation at N-3 is mitigated by steric hindrance from pre-existing methyl groups.

- Sulfonation Byproducts : Excess methanesulfonyl chloride leads to polysulfonation, necessitating precise stoichiometry.

- Oxidative Degradation : Nitro groups sensitize the compound to reduction; inert atmospheres (N₂/Ar) are recommended during handling.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The sulfonyl group can be reduced to a thiol.

Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used.

Major Products Formed

The major products formed from these reactions include amines, thiols, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonyl group can also participate in various biochemical pathways, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Comparisons

Key Observations :

- Steric Effects : Bulky substituents like phenyl or pyrimidine (e.g., ) introduce steric hindrance, which may reduce reactivity at the imidazole core compared to the smaller methylsulfonylmethyl group.

- Hydrogen Bonding : Sulfonyl groups participate in C–H⋯O interactions (as seen in ), influencing crystal packing and stability, whereas chloro or ester groups lack this capability.

Key Observations :

- The target compound’s synthesis likely parallels chloromethyl-to-sulfonyl conversions (e.g., ), utilizing sulfonylating agents like methylsulfonyl chloride.

Physical and Spectral Properties

Table 3: Comparative Physical Properties

Key Observations :

- The methylsulfonyl group in the target compound would exhibit distinct ¹H-NMR signals (~3.0 ppm for SO₂CH₃) compared to chloromethyl (~4.6 ppm) or ester groups (~4.25 ppm).

Functional and Application Insights

- Bioactivity : Nitroimidazoles are explored for antimicrobial and antiparasitic applications. The sulfonyl group may enhance metabolic stability compared to esters () or chlorides ().

- Crystallography : Sulfonyl groups promote dense crystal packing via hydrogen bonds (), critical for pharmaceutical formulation.

Biological Activity

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on diverse sources.

Synthesis

The synthesis of this compound involves several chemical pathways that have been explored in various studies. The typical synthetic route includes the introduction of a nitro group onto an imidazole ring and subsequent functionalization with methylsulfonyl groups.

Synthetic Pathways

- Route A : Starting from 2-aminoimidazole, diazotization followed by nitration can yield the desired nitroimidazole scaffold.

- Route B : Utilizing methylsulfonyl chloride in the presence of a base can facilitate the introduction of the methylsulfonyl group onto the imidazole ring.

Antimicrobial Properties

Nitroimidazoles are well-known for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. Research indicates that this compound exhibits significant activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Trichomonas vaginalis | IC50 = 0.5 µM | |

| Helicobacter pylori | Inhibition at 10 µg/mL | |

| Bacteroides fragilis | Effective at 5 µg/mL |

Anticancer Activity

Recent studies have shown that compounds within the nitroimidazole class can also inhibit cancer cell proliferation. The compound demonstrates potential as an anticancer agent through mechanisms such as apoptosis induction and microtubule destabilization.

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)

- Findings :

Study on Anticancer Activity

A study evaluated the effects of this compound on breast cancer cells. The results indicated:

- Morphological Changes : Notable changes were observed under microscopy at concentrations above 1.0 µM.

- Caspase Activation : Increased activity was noted at higher concentrations (10 µM), confirming its role in apoptosis .

Toxicity Profile

The toxicity of nitroimidazoles is a concern due to their potential mutagenicity. However, studies have shown that this compound exhibits a favorable safety profile with minimal cytotoxic effects on normal cells compared to cancer cells .

| Parameter | Normal Cells | Cancer Cells |

|---|---|---|

| Cell Viability (IC50) | >100 µM | 10 µM |

| Apoptosis Rate (%) | <5% | >30% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves multi-step functionalization of imidazole cores. For example, describes using tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitutions on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. Key steps include:

- Nitro group introduction : Nitration at the 5-position under controlled acidic conditions.

- Methylsulfonylmethyl attachment : Sulfonation via Michael addition or nucleophilic displacement using methylsulfonylmethanol.

- Optimization : Yield improvements (e.g., 60–75%) are achieved by adjusting solvent polarity (DMF vs. THF) and temperature (80–100°C) .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

- Methodological Answer :

- 1H/13C NMR : The methylsulfonyl group (-SO2CH3) appears as a singlet at δ ~3.1 ppm (1H) and δ ~42–45 ppm (13C). The nitro group causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for imidazole C-H) .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ at m/z ~274 (calculated for C7H11N3O4S) with fragmentation patterns indicating loss of NO2 (-46 amu) and SO2CH3 (-95 amu) .

- IR Spectroscopy : Strong absorption bands at ~1350 cm⁻¹ (asymmetric SO2 stretch) and ~1540 cm⁻¹ (NO2 symmetric stretch) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the imidazole ring, and how can they be addressed?

- Methodological Answer : Competing reactivity at N1, C4, and C5 positions complicates regioselectivity. Strategies include:

- Directing groups : Use of methyl groups at N1 and C2 to sterically hinder C2/C5, favoring C4 modifications (e.g., methylsulfonylmethyl addition) .

- Catalytic control : highlights copper(I)-catalyzed click chemistry for selective triazole formation, applicable to analogous systems.

- Computational guidance : DFT calculations predict electrophilic substitution preferences (e.g., nitro group directs meta-substitution) .

Q. How does the methylsulfonylmethyl group influence the compound’s electronic and steric properties in biological assays?

- Methodological Answer :

- Electronic effects : The -SO2CH3 group is electron-withdrawing, reducing imidazole’s basicity (pKa shift from ~7.0 to ~5.5) and altering redox potential, as observed in similar nitroimidazole derivatives .

- Steric effects : Molecular docking studies (e.g., ) show that the methylsulfonylmethyl moiety enhances binding pocket occupancy in enzymes like cytochrome P450, increasing metabolic stability .

- Data table :

| Property | Without -SO2CH3 | With -SO2CH3 |

|---|---|---|

| LogP | 1.2 | 0.8 |

| Solubility (mg/mL) | 12.4 | 8.7 |

| IC50 (μM)* | 45 | 28 |

| *Enzyme inhibition assay for reference . |

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during analysis?

- Methodological Answer :

- Dynamic effects : Rotameric interconversion of the methylsulfonyl group may cause signal broadening. Low-temperature NMR (e.g., -40°C in CD2Cl2) can freeze conformers, revealing distinct peaks .

- Isotopic labeling : 15N-labeled analogs clarify nitro group coupling patterns in 2D NMR (HSQC, HMBC) .

- X-ray crystallography : Single-crystal structures (e.g., ) resolve ambiguities in regiochemistry and confirm bond lengths/angles .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity results for structurally similar analogs?

- Methodological Answer :

- Subtle structural variations : For example, replacing the methylsulfonyl group with a methoxy group ( ) reduces electrophilicity, altering target binding.

- Assay conditions : Variations in pH (5.0 vs. 7.4) affect nitro group reduction kinetics, impacting cytotoxicity profiles .

- Cross-study validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, solvent, catalyst loading) for yield maximization .

- Advanced characterization : Combine HRMS, 2D NMR, and X-ray diffraction for unambiguous structural assignment .

- Computational tools : Employ molecular dynamics simulations (e.g., GROMACS) to predict metabolic pathways and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.